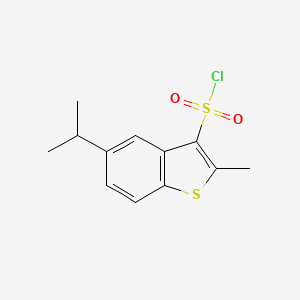
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride is an organic compound belonging to the benzothiophene family This compound is characterized by the presence of a sulfonyl chloride group attached to the benzothiophene ring, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-5-(propan-2-yl)-1-benzothiophene. The process generally includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-Methyl-5-(propan-2-yl)-1-benzothiophene.
Sulfonylation Reaction: The benzothiophene derivative is then treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group at the 3-position of the benzothiophene ring. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Aromatic Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, under appropriate conditions.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst (e.g., iron(III) chloride).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions with amines.
Nitrated or Halogenated Benzothiophenes: Formed from electrophilic aromatic substitution reactions.
Sulfonyl Hydride: Formed from the reduction of the sulfonyl chloride group.
Scientific Research Applications
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl chloride group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and enzymes, leading to the inhibition of their activity. The benzothiophene ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(propan-2-yl)-1-benzothiophene: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, leading to different chemical properties and biological activities.
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonic acid: Contains a sulfonic acid group, which is less reactive than the sulfonyl chloride group.
Uniqueness
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride is unique due to the presence of the highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications and applications. This reactivity distinguishes it from other benzothiophene derivatives and makes it a valuable compound in synthetic chemistry and scientific research.
Properties
CAS No. |
1384428-16-3 |
|---|---|
Molecular Formula |
C12H13ClO2S2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S2/c1-7(2)9-4-5-11-10(6-9)12(8(3)16-11)17(13,14)15/h4-7H,1-3H3 |
InChI Key |
NBDDDUZBNQUVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)C(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


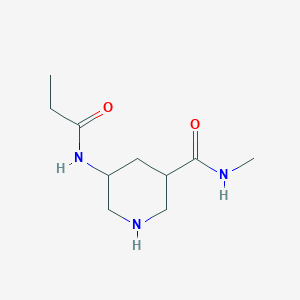

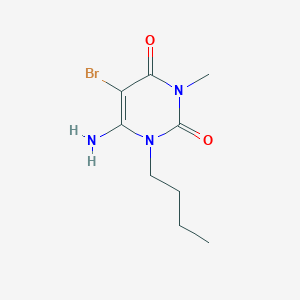
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
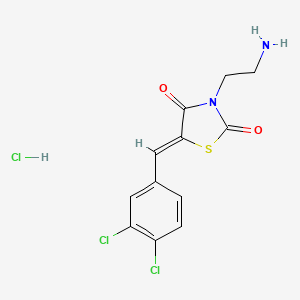

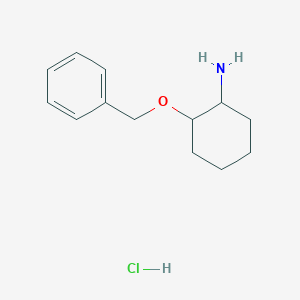
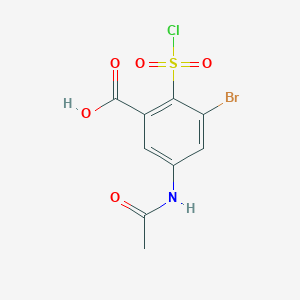
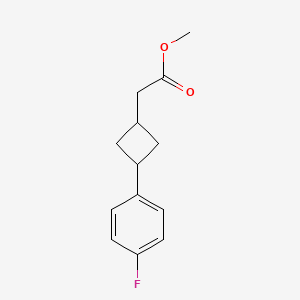

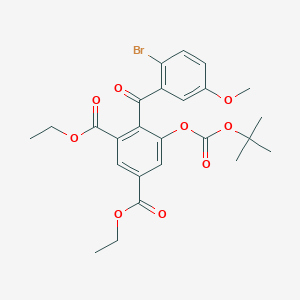
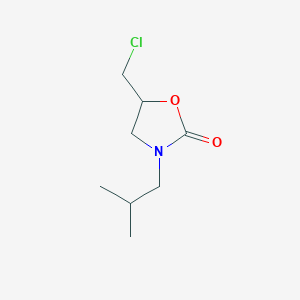
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
